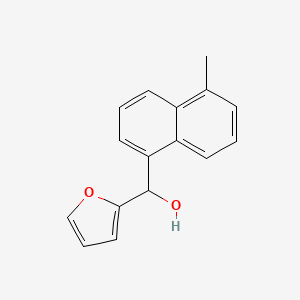

Furan-2-yl(5-methylnaphthalen-1-yl)methanol

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

furan-2-yl-(5-methylnaphthalen-1-yl)methanol |

InChI |

InChI=1S/C16H14O2/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3 |

InChI Key |

QNZTUUQKDNUSRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Grignard Reagent Preparation : 5-Methylnaphthalene is treated with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

-

Nucleophilic Addition : The Grignard reagent reacts with furan-2-carbaldehyde, forming a secondary alcohol intermediate.

-

Acid Workup : Protonation with aqueous HCl yields the crude product, which is purified via column chromatography.

Conditions :

Challenges

-

Regioselectivity : Competing addition at the naphthalene C2 position may occur, requiring careful control of reaction time and temperature.

-

Moisture Sensitivity : Strict anhydrous conditions are essential to prevent Grignard reagent decomposition.

Friedel-Crafts Alkylation

This method employs Friedel-Crafts chemistry to couple a furan methanol derivative with 1-methylnaphthalene.

Procedure

-

Substrate Activation : Furan-2-ylmethanol is converted to its chloromethyl derivative using thionyl chloride (SOCl₂).

-

Electrophilic Substitution : The chloromethyl furan reacts with 1-methylnaphthalene in the presence of AlCl₃, facilitating alkylation at the naphthalene C1 position.

-

Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

Optimized Parameters :

Limitations

-

Byproduct Formation : Over-alkylation may occur at the naphthalene C4 position, necessitating rigorous purification.

-

Catalyst Handling : AlCl₃ is hygroscopic and requires inert atmosphere handling.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between halogenated furan and naphthalene precursors offers regioselective synthesis.

Synthetic Route

-

Halogenation : Furan-2-ylmethanol is brominated at the C5 position using N-bromosuccinimide (NBS).

-

Borylation : 5-Methylnaphthalen-1-ylboronic acid is prepared via Miyaura borylation of 1-bromo-5-methylnaphthalene.

-

Coupling Reaction : The brominated furan and naphthalenylboronic acid undergo Suzuki coupling with Pd(PPh₃)₄.

Key Conditions :

Advantages

-

Regiocontrol : Ensures coupling exclusively at the naphthalene C1 position.

-

Functional Group Tolerance : Compatible with hydroxymethyl groups without protection.

Reductive Amination of Furan-Naphthalene Ketones

A two-step approach involving ketone formation followed by reduction.

Steps

-

Ketone Synthesis : Furan-2-carbonyl chloride reacts with 5-methylnaphthalen-1-ylmagnesium bromide to form furan-2-yl(5-methylnaphthalen-1-yl)ketone.

-

Reduction : The ketone is reduced using NaBH₄ in methanol to yield the target alcohol.

Conditions :

Considerations

-

Over-Reduction Risk : Prolonged reaction times may lead to furan ring saturation.

-

Purification : Silica gel chromatography is critical to separate unreacted ketone.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Aldol Condensation | None | THF | 0–25°C | 65–72 | Simple one-pot synthesis |

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 25°C | 58–64 | Direct alkylation |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/H₂O | 80°C | 70–78 | High regioselectivity |

| Reductive Amination | NaBH₄ | MeOH | 0–25°C | 60–68 | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanol group to other functional groups, such as alkanes.

Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

Furan-2-yl(5-methylnaphthalen-1-yl)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives with enhanced properties.

Biology

The compound is under investigation for its biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of furan and naphthalene exhibit significant activity against various cancer cell lines.

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to furan and naphthalene. For instance, a study identified a series of 2-(furan-2-yl)naphthalen-1-ol derivatives that displayed notable anti-breast cancer activity, with some compounds achieving an ED50 of 0.3 µg/mL against breast cancer cell lines .

Medicine

The compound is being explored as a pharmaceutical intermediate. Its structural features may lead to the development of new drugs targeting specific diseases, including cancer.

Case Studies

Several case studies illustrate the efficacy of furan derivatives:

Case Study 1: Anticancer Activity

A study on a series of furan derivatives demonstrated that modifications at the 2-position significantly enhanced their anticancer activity against breast cancer cell lines . This supports further exploration into structure optimization for improved therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Another investigation showed that a novel furan derivative outperformed standard antibiotics like streptomycin against multiple bacterial strains, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Furan-2-yl(5-methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Systems

Thiophene vs. Furan Derivatives

The substitution of the furan ring with a thiophene (as in (5-Methylthiophen-2-yl)(naphthalen-1-yl)methanol, CAS 944685-03-4) alters electronic properties. However, furan derivatives generally exhibit higher polarity, influencing solubility in polar solvents .

Naphthalene Substitution Patterns

- 5-Methylnaphthalen-1-yl vs. 6-Methoxynaphthalen-2-yl: Compounds like 5-(6-methoxynaphthalen-2-yl)-1-arylphenols () show that substituent position on naphthalene affects steric hindrance and π-π stacking. The 1-yl substitution in the target compound may enhance planarity compared to 2-yl derivatives, impacting crystallinity .

Functional Group Variations

Hydroxymethyl vs. Acetal/Amino Groups

- Acetal Derivatives: The acetalization of HMF with glycerol produces (5-(4-(hydroxymethyl)-1,3-dioxolan-2-yl)furan-2-yl)methanol (FDFM), which exhibits improved thermal stability due to the six-membered acetal ring. In contrast, the target compound’s hydroxymethyl group offers greater reactivity in esterification or oxidation reactions .

- Amino-Substituted Analogs: [5-(4-Amino-2-chlorophenyl)-furan-2-yl]methanol (CAS 874468-54-9) demonstrates how electron-donating amino groups enhance solubility in acidic media, whereas the methyl group in the target compound may prioritize lipophilicity .

Physicochemical Properties

Table 1 summarizes key properties of selected analogs:

Biological Activity

Furan-2-yl(5-methylnaphthalen-1-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

This compound, with the chemical formula C₁₆H₁₄O₂, features a furan ring attached to a methylnaphthalene derivative. The structural characteristics contribute to its biological properties, including its interaction with biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of compounds related to furan and naphthalene derivatives. A study identified a series of 2-(furan-2-yl)naphthalen-1-ol derivatives that exhibited notable anti-breast cancer activity. For instance, compound 18 demonstrated an ED50 of 0.3 µg/mL against the ZR-7-51 (ER+, HER2+) breast cancer cell line, indicating high potency and selectivity . The structure-activity relationship (SAR) studies revealed that modifications in the furan and naphthalene moieties significantly influenced biological activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | ED50 (µg/mL) | Selectivity |

|---|---|---|---|

| 18 | ZR-7-51 | 0.3 | High |

| 21 | ZR-7-51 | 0.6 | High |

| 20 | Broad Spectrum | >4.0 | Low |

Antibacterial Activity

Furan derivatives have also shown promise as antibacterial agents. Research indicates that certain furan-based compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, derivatives of furan were found to inhibit E. coli growth with a minimum inhibitory concentration (MIC) of 64 µg/mL . This suggests that the furan moiety can enhance the antibacterial properties when appropriately modified.

The mechanisms underlying the biological activities of furan derivatives often involve interactions with specific molecular targets:

- Anticancer Mechanism : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage .

- Antibacterial Mechanism : The antibacterial effects are attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Case Studies

Several case studies have highlighted the efficacy of furan derivatives in preclinical settings:

- Case Study 1 : A study on a series of furan derivatives showed that modifications at the 2-position significantly enhanced their anticancer activity against breast cancer cell lines . These findings support further exploration into structure optimization for enhanced therapeutic efficacy.

- Case Study 2 : In another investigation, a novel furan derivative was synthesized and tested against multiple bacterial strains, demonstrating superior activity compared to standard antibiotics like streptomycin .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of Furan-2-yl(5-methylnaphthalen-1-yl)methanol?

- Methodology : A typical approach involves condensation reactions between furan derivatives and naphthalene precursors. For example, 5-methylnaphthalen-1-yl ketones can undergo nucleophilic addition with furan-2-yl Grignard reagents, followed by reduction (e.g., NaBH₄) to yield the methanol moiety. Catalytic hydrogenation or silica-supported cobalt nanoparticles may optimize yields .

- Characterization : Post-synthesis, confirm structure via -NMR (aromatic proton shifts at δ 6.5–8.0 ppm for naphthalene and δ 5.5–6.5 ppm for furan) and FT-IR (O–H stretch ~3200–3400 cm⁻¹) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Refinement Tools : SHELXL is widely used for small-molecule crystallography. Input diffraction data (e.g., CIF files) and apply constraints for hydrogen bonding and torsional angles. For disordered regions, use PART and SIMU commands to model alternative conformations .

- Validation : Cross-check with PLATON to detect missed symmetry or twinning. R-factors below 0.05 indicate high reliability .

Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

- Key Methods :

- Ex-situ -NMR : Monitor reaction progress (e.g., disappearance of aldehydic protons in intermediates) .

- GC-MS : Identify volatile byproducts (e.g., furfural derivatives) using DB-5 columns and EI ionization .

- HPLC-PDA : Quantify purity with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Protocol : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices () to identify nucleophilic sites (e.g., furan C3 position). Compare HOMO-LUMO gaps to assess stability toward oxidation .

- Validation : Correlate computational results with experimental nitration/halogenation outcomes (e.g., regioselectivity at furan vs. naphthalene rings) .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., antimicrobial vs. null results)?

- Troubleshooting :

- Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., broth microdilution against S. aureus ATCC 25923).

- Solvent Effects : Compare DMSO vs. aqueous solubility; use surfactants (e.g., Tween-80) for hydrophobic compounds .

- Control Redundancy : Include positive controls (e.g., ampicillin) and cell viability assays (MTT) to exclude cytotoxicity artifacts .

Q. How can catalytic acetalization be optimized to derivatize this compound for biomass valorization?

- Reaction Design : React with glycerol under acid catalysis (e.g., Amberlyst-15) to form acetals. Monitor via -NMR for acetal carbon signals (δ 95–110 ppm). Adjust molar ratios (1:3 furan:glycerol) and temperature (80–100°C) to favor five-membered vs. six-membered acetals .

- Kinetic Analysis : Use in-situ FT-IR to track carbonyl group consumption (C=O peak at ~1700 cm⁻¹) and model rate constants via pseudo-first-order approximations .

Q. What crystallographic challenges arise when resolving π-π stacking interactions in this compound, and how are they addressed?

- Challenges : Overlapping electron densities from naphthalene-furan stacking complicate refinement.

- Solutions :

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to enhance precision.

- Twinning Analysis : Use TWINABS for multi-component crystals; apply HKLF5 format in SHELXL .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Silica-Co nanoparticles | |

| Solvent | Anhydrous THF | |

| Reduction Agent | NaBH₄ (0°C, 2 h) | |

| Yield | 68–72% |

Table 2 : Spectral Benchmarks for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| -NMR | δ 4.8–5.2 (O–CH₂–OH) | |

| FT-IR | 1600 cm⁻¹ (C=C furan) | |

| MS (EI) | m/z 242 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.